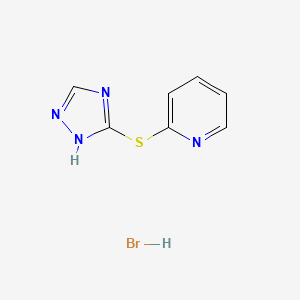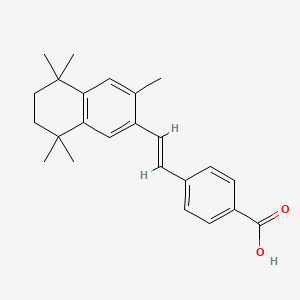
Benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as an antineoplastic agent, particularly in the treatment of cutaneous T-cell lymphoma (CTCL) in patients who are refractory to at least one prior systemic therapy . This compound selectively activates retinoid X receptors (RXRs), which play a crucial role in regulating gene expression involved in cell differentiation and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- involves several steps. One common method includes the reaction of 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl with a suitable benzoic acid derivative under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying retinoid receptor interactions and gene regulation.
Biology: Investigated for its role in cell differentiation and apoptosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The compound exerts its effects by selectively activating retinoid X receptors (RXRs), which can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator-activated receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cell differentiation, apoptosis, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]-, methyl ester: A closely related compound with similar chemical properties.
4-[(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoic Acid: Another analog with distinct functional groups.
Uniqueness
What sets benzoic acid, 4-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-, (E)- apart is its selective activation of RXRs, which distinguishes it from other retinoids that primarily target retinoic acid receptors (RARs). This selective activation leads to unique biological effects, making it particularly effective in the treatment of CTCL .
Propiedades
Número CAS |
158141-92-5 |
|---|---|
Fórmula molecular |
C24H28O2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-16-14-20-21(24(4,5)13-12-23(20,2)3)15-19(16)11-8-17-6-9-18(10-7-17)22(25)26/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b11-8+ |
Clave InChI |
VQEXOOIXMOCCAE-DHZHZOJOSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1/C=C/C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1C=CC3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


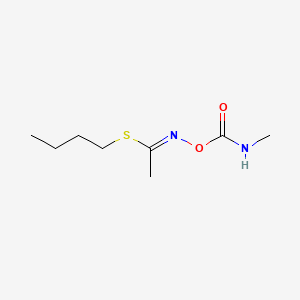
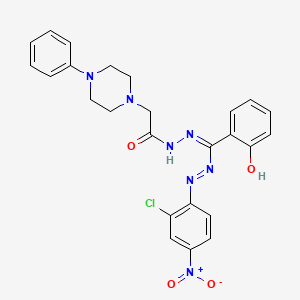


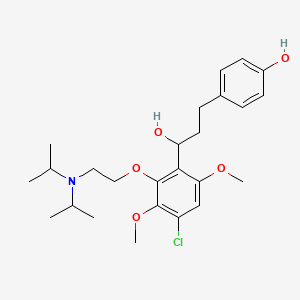
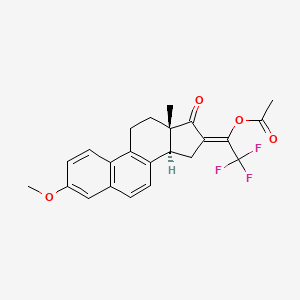
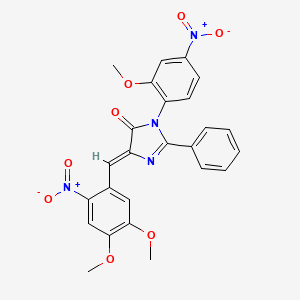
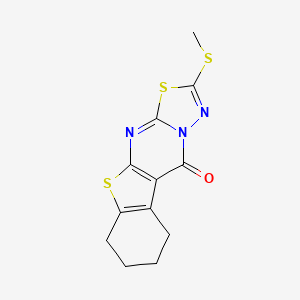

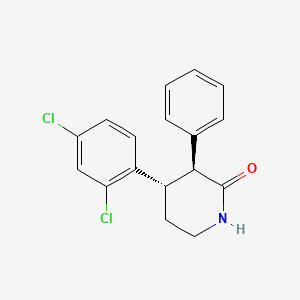

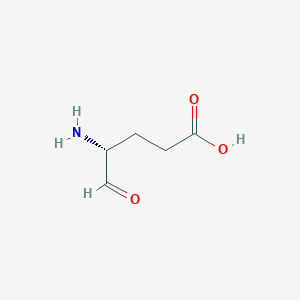
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
